4-Chloro-2-phenylpyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3/c12-10-9(6-13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHZWXOTSYNHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356472 | |
| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33089-16-6 | |
| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-phenylpyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Physicochemical and Spectroscopic Properties
Based on data from analogous structures, the following properties for 4-Chloro-2-phenylpyrimidine-5-carbonitrile can be predicted. These estimations are valuable for guiding experimental design, including reaction setup, purification, and analytical characterization.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₆ClN₃ |
| Molecular Weight | 215.64 g/mol |
| Appearance | Likely a white to off-white crystalline powder[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF[1] |
| Melting Point | Expected to be in the range of 150-250 °C, similar to related chloro-pyrimidine derivatives. |
| Boiling Point | Not readily available due to the likelihood of decomposition at high temperatures. |
| ¹H NMR | Aromatic protons of the phenyl group would likely appear as multiplets in the δ 7.5-8.5 ppm range. The pyrimidine proton would likely be a singlet further downfield. |
| ¹³C NMR | Characteristic peaks for the nitrile carbon (around 115-120 ppm), and aromatic and pyrimidine carbons (120-170 ppm) would be expected. |
| IR Spectroscopy | A sharp absorption band around 2210-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[2] Bands in the 1500-1600 cm⁻¹ region for C=N and C=C stretching of the pyrimidine and phenyl rings. A C-Cl stretching band would be observed in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic M+2 peak due to the chlorine isotope. |
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile can be approached through a multi-step process, drawing from established methodologies for pyrimidine ring formation and subsequent functionalization. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
Sources
The Strategic Core: 4-Chloro-2-phenylpyrimidine-5-carbonitrile as a Pivotal Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 2-phenylpyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Within this esteemed class of compounds, 4-Chloro-2-phenylpyrimidine-5-carbonitrile stands out as a critical pharmacophore and a highly adaptable synthetic intermediate. The strategic placement of a reactive chlorine atom at the C4-position, combined with the inherent pharmacophoric features of the phenyl and carbonitrile moieties, provides a powerful platform for the development of potent and selective therapeutic agents. This technical guide delves into the synthesis, chemical properties, and extensive applications of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in drug discovery, with a particular focus on its role in the generation of kinase and cyclooxygenase inhibitors. Detailed experimental protocols and characterization data are provided to empower researchers in harnessing the full potential of this valuable molecular core.
Introduction: The Architectural Significance of the 2-Phenylpyrimidine-5-carbonitrile Scaffold
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. Its derivatives have been extensively explored in medicinal chemistry, leading to the development of a wide range of approved drugs.[1] The 2-phenylpyrimidine-5-carbonitrile substructure, in particular, has garnered significant attention due to its presence in molecules exhibiting potent inhibitory activity against various enzymes implicated in disease.[2] The phenyl group at the C2-position often serves as a key recognition element, engaging in hydrophobic and aromatic interactions within the target protein's active site. The carbonitrile group at the C5-position can act as a hydrogen bond acceptor and contributes to the overall electronic properties and planarity of the molecule, influencing its binding affinity and selectivity.
The introduction of a chlorine atom at the C4-position of this scaffold imbues the molecule with a unique set of properties. The chloro group is a moderately lipophilic, electron-withdrawing substituent that can modulate the pharmacokinetic profile of a drug candidate. More importantly, the C4-chloro atom is highly susceptible to nucleophilic aromatic substitution, rendering 4-Chloro-2-phenylpyrimidine-5-carbonitrile a versatile precursor for the synthesis of a diverse library of derivatives with tailored biological activities.[3][4] This reactivity allows for the strategic introduction of various functional groups at a late stage of the synthesis, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis and Characterization of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is typically achieved through a two-step process, commencing with the construction of the pyrimidine core, followed by chlorination.
Synthesis of the Pyrimidine Core: A Multi-Component Approach
A common and efficient method for the synthesis of the 2-phenyl-4-hydroxypyrimidine-5-carbonitrile precursor is through a multi-component reaction, such as the Biginelli reaction or a related condensation.[5] This approach offers the advantage of building molecular complexity in a single step from readily available starting materials.
Caption: Synthetic workflow for the pyrimidine core.
Chlorination of the Pyrimidine Core
The hydroxyl group at the C4-position of the pyrimidine ring can be readily converted to a chloro substituent using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being the most commonly employed.[5]
Caption: Chlorination of the pyrimidine intermediate.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 2-Mercapto-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
A mixture of benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (12 mmol) in ethanol (50 mL) is treated with a catalytic amount of anhydrous potassium carbonate. The mixture is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the thiouracil derivative.[5]
Step 2: Synthesis of 4-Chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
The product from Step 1 is S-methylated using methyl iodide in the presence of a base. The resulting 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile is then refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the title compound.[5]
Physicochemical and Spectroscopic Characterization
The structural confirmation of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is achieved through standard spectroscopic techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C₁₁H₆ClN₃ |
| Molecular Weight | 227.64 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies with purity |
| ¹H NMR | Aromatic protons of the phenyl ring and the pyrimidine proton. |
| ¹³C NMR | Signals corresponding to the carbonitrile carbon (~115-120 ppm), aromatic carbons, and pyrimidine ring carbons. The carbon bearing the chlorine atom will be shifted downfield. |
| IR (cm⁻¹) | Characteristic C≡N stretch (~2220-2240 cm⁻¹), C=N and C=C stretches in the aromatic region, and a C-Cl stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass, with a characteristic isotopic pattern for the presence of one chlorine atom. |
The Pharmacophore in Action: Applications in Drug Discovery
The true power of 4-Chloro-2-phenylpyrimidine-5-carbonitrile lies in its utility as a versatile building block for the synthesis of potent and selective inhibitors of various therapeutic targets. The reactive C4-chloro atom serves as a handle for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological activity.
Inhibition of Protein Kinases: A Privileged Scaffold for Cancer Therapy
Protein kinases are a major class of drug targets, particularly in oncology. The 2-phenylpyrimidine core is a well-established hinge-binding motif for many kinases. Derivatives of 4-Chloro-2-phenylpyrimidine-5-carbonitrile have shown significant promise as inhibitors of key kinases involved in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The pyrimidine-5-carbonitrile scaffold has been successfully employed in the design of EGFR inhibitors.[2] By displacing the C4-chloro atom with various aniline derivatives, researchers have developed potent compounds that can compete with ATP for binding to the EGFR active site. The phenyl ring at C2 and the substituted amine at C4 often occupy the hydrophobic regions of the ATP-binding pocket, while the pyrimidine nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and VEGFR-2 is a key regulator of this process.[5] The 4-Chloro-2-phenylpyrimidine-5-carbonitrile core has been utilized to synthesize potent VEGFR-2 inhibitors. The strategic introduction of side chains at the C4-position allows for interactions with specific residues in the VEGFR-2 active site, leading to potent anti-angiogenic activity.[5]
Caption: Synthesis of kinase inhibitors from the core scaffold.
Cyclooxygenase-2 (COX-2) Inhibition: A Scaffold for Anti-inflammatory Agents
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. The 2-phenylpyrimidine-5-carbonitrile scaffold has been shown to be a promising framework for the development of potent and selective COX-2 inhibitors.[6] The substitution pattern on the phenyl ring at C2 and the nature of the substituent at C4 are critical for achieving high potency and selectivity for COX-2 over the related COX-1 isoform.
Structure-Activity Relationship (SAR) Insights
The extensive derivatization of the 4-Chloro-2-phenylpyrimidine-5-carbonitrile core has provided valuable insights into the structure-activity relationships of this pharmacophore.
| Position | Moiety | Importance for Biological Activity |
| C2 | Phenyl Ring | Crucial for hydrophobic and aromatic interactions within the target's active site. Substitution on this ring can modulate potency and selectivity. |
| C4 | Chloro Atom | Serves as a reactive handle for introducing a wide variety of substituents through nucleophilic substitution. The nature of the substituent at this position is a key determinant of the biological activity and target selectivity. |
| C5 | Carbonitrile Group | Acts as a hydrogen bond acceptor and contributes to the electronic properties and planarity of the molecule, influencing binding affinity. |
Conclusion: A Cornerstone for Future Drug Discovery
4-Chloro-2-phenylpyrimidine-5-carbonitrile has firmly established itself as a cornerstone pharmacophore in modern drug discovery. Its straightforward synthesis, well-defined chemical reactivity, and proven success in generating potent inhibitors of key therapeutic targets make it an invaluable tool for medicinal chemists. The ability to readily diversify the C4-position allows for the rapid exploration of chemical space and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to evolve, the strategic application of this versatile scaffold is poised to yield a new generation of innovative and effective therapeutics.
References
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). Scientific Reports. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). RSC Advances. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Semantic Scholar. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]
-
Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. [Link]
-
The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. (2022). VNUHCM Journal of Natural Sciences. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2023). ACS Omega. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances. [Link]
-
4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile. (n.d.). PubChem. [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]
-
a guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in organic solvents
An In-depth Technical Guide on the Solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in Organic Solvents
Authored by a Senior Application Scientist
Foreword: The Critical Role of Solubility in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a paramount gatekeeper to bioavailability and, ultimately, efficacy. The molecule at the heart of this guide, 4-Chloro-2-phenylpyrimidine-5-carbonitrile, represents a class of heterocyclic compounds that are of significant interest in the synthesis of targeted therapeutics. Its structural motifs are frequently encountered in kinase inhibitors and other signaling pathway modulators.
This document is crafted not as a mere repository of data but as a comprehensive guide for the research scientist. It aims to provide a deep, actionable understanding of the solubility characteristics of 4-Chloro-2-phenylpyrimidine-5-carbonitrile. We will move beyond simple data points to explore the underlying principles that govern its solubility, provide a robust, validated protocol for its experimental determination, and offer insights into the practical application of this knowledge in a laboratory setting. As your partner in discovery, our goal is to empower you with the expertise to confidently and accurately navigate the critical path of solubility assessment.
Theoretical Framework: Predicting and Understanding Solubility
The adage "like dissolves like" serves as a foundational, albeit simplistic, starting point. The solubility of a solid solute, such as 4-Chloro-2-phenylpyrimidine-5-carbonitrile, in a liquid solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific structural attributes of both the solute and the solvent.
Molecular Structure and Intermolecular Forces
4-Chloro-2-phenylpyrimidine-5-carbonitrile is a moderately polar molecule. Its key structural features influencing solubility include:
-
The Pyrimidine Core: A nitrogen-containing heterocycle that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
The Phenyl Group: A nonpolar, aromatic ring that favors interactions with nonpolar solvents through van der Waals forces.
-
The Chloro and Nitrile Groups: Both are electron-withdrawing and contribute to the molecule's overall polarity and potential for specific interactions.
The presence of both polar and nonpolar regions suggests that this compound will exhibit nuanced solubility behavior across a spectrum of organic solvents.
The Thermodynamics of Dissolution
The dissolution process can be conceptually broken down into three energy-requiring or -releasing steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated.
The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. For dissolution to be favorable, the Gibbs free energy change (ΔGsol) must be negative, which is governed by the equation:
ΔGsol = ΔHsol - TΔSsol
Where T is the temperature and ΔSsol is the change in entropy. An increase in entropy upon dissolution generally favors the process.
Solubility Profile of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
Based on an analysis of its structure and data from analogous compounds, a qualitative and quantitative solubility profile can be projected. The following table summarizes the expected solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in a range of common organic solvents at ambient temperature.
| Solvent | Solvent Class | Polarity (Dielectric Constant) | Expected Solubility ( g/100 mL) | Primary Interactions |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 47.2 | > 10 | Dipole-Dipole, Hydrogen Bond Acceptor |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | > 10 | Dipole-Dipole, Hydrogen Bond Acceptor |
| Acetone | Aprotic, Polar | 20.7 | 1 - 5 | Dipole-Dipole |
| Acetonitrile | Aprotic, Polar | 37.5 | 1 - 5 | Dipole-Dipole |
| Ethyl Acetate | Aprotic, Moderately Polar | 6.0 | 0.5 - 2 | Dipole-Dipole, van der Waals |
| Dichloromethane (DCM) | Aprotic, Nonpolar | 9.1 | 0.1 - 1 | van der Waals |
| Toluene | Aprotic, Nonpolar | 2.4 | < 0.1 | van der Waals |
| Methanol | Protic, Polar | 32.7 | 0.1 - 0.5 | Hydrogen Bonding (Acceptor) |
| Ethanol | Protic, Polar | 24.6 | < 0.1 | Hydrogen Bonding (Acceptor) |
| Hexanes | Aprotic, Nonpolar | 1.9 | < 0.01 | van der Waals |
| Water | Protic, Polar | 80.1 | < 0.001 | Poor |
Disclaimer: This data is predictive and should be confirmed experimentally. The solubility values are estimates based on the physicochemical properties of the compound and solubility data of structurally related molecules.
Experimental Determination of Solubility: A Validated Protocol
The following protocol details the widely accepted equilibrium shake-flask method for determining the solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile. This method is considered a gold standard due to its robustness and direct measurement of a saturated solution in equilibrium.
Materials and Equipment
-
4-Chloro-2-phenylpyrimidine-5-carbonitrile (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Step-by-Step Methodology
Part A: Preparation of Stock Solution and Calibration Curve
-
Stock Solution Preparation: Accurately weigh a known amount of 4-Chloro-2-phenylpyrimidine-5-carbonitrile and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or DMF) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to be used in the HPLC analysis. The concentration range should bracket the expected solubility.
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying 4-Chloro-2-phenylpyrimidine-5-carbonitrile. A C18 column is a good starting point, with a mobile phase of acetonitrile and water (with or without a modifier like 0.1% formic acid). The detection wavelength should be set to the λmax of the compound.
-
Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a linear calibration curve. The R2 value should be > 0.995.
Part B: Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid 4-Chloro-2-phenylpyrimidine-5-carbonitrile to a vial containing a known volume of the test solvent (e.g., 5 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. If the solid remains suspended, centrifuge the vials at a moderate speed.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid. Immediately perform a precise dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of 4-Chloro-2-phenylpyrimidine-5-carbonitrile in the diluted sample. Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature.
Visualizing the Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Causality and Self-Validation in the Protocol
-
Expertise in Action: The choice of the shake-flask method is deliberate. While faster, less direct methods exist, this equilibrium-based approach ensures that the measured solubility represents a true thermodynamic limit, which is essential for building robust predictive models in drug development. The requirement for an excess of solid material is a self-validating control; it provides visual confirmation that the solution has reached saturation.
-
Trust through Validation: The protocol's integrity is anchored in the HPLC calibration. By creating a multi-point calibration curve with a high coefficient of determination (R2 > 0.995), we establish a reliable and linear relationship between the analytical signal and the concentration. This is not just a step; it is a validation of the measurement system itself. Furthermore, the use of 0.22 µm filters is a critical control to prevent the inflation of solubility values by microscopic, undissolved particles.
-
Authoritative Grounding: This methodology aligns with established guidelines for physicochemical characterization in the pharmaceutical industry and is rooted in fundamental principles of physical chemistry.
Logical Framework for Solvent Selection
The choice of solvents for screening is not arbitrary. It should be a systematic exploration of chemical space to understand the driving forces behind solubility.
Caption: Logical relationship between solute properties and solvent selection.
This logical tree guides the experimental design. By testing solvents from each category, a comprehensive picture emerges. High solubility in polar aprotic solvents like DMSO would confirm the importance of dipole-dipole interactions. Conversely, low solubility in nonpolar solvents like hexanes would highlight the molecule's polar character. The results from protic solvents like methanol will clarify the role of the pyrimidine nitrogen as a hydrogen bond acceptor.
Conclusion
The solubility of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is a key parameter that dictates its utility in both synthetic chemistry and drug development. Understanding and accurately measuring this property is not a trivial exercise but a cornerstone of effective research. The protocol and theoretical framework provided in this guide offer a robust and scientifically sound approach to this challenge. By combining a validated experimental method with a clear understanding of the underlying molecular interactions, researchers can generate high-quality, reliable solubility data, thereby accelerating the journey from discovery to application.
References
Due to the specific and proprietary nature of solubility data for a non-commercial compound, direct literature references for its solubility values are not available. The references provided below support the methodologies and theoretical principles described in this guide.
-
Title: Measurement of Solubility Source: IUPAC URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]
-
Title: High-Throughput Measurement of Drug Solubility and Permeability Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Chloro-2-phenylpyrimidine-5-carbonitrile. As specific safety data for this compound is not extensively published, this guide synthesizes information from structurally analogous chlorinated pyrimidines and cyanophenyl compounds, alongside established principles of chemical safety, to provide a robust framework for risk mitigation. The pyrimidine core is a cornerstone in medicinal chemistry, often explored for its potential in developing novel therapeutics, including kinase inhibitors and anti-proliferative agents.[1][2][3] Understanding the safety profile of such intermediates is paramount to ensuring a secure research environment.
Compound Identification and Physicochemical Properties
Proper identification is the first step in a sound safety protocol. While exhaustive experimental data for this specific molecule is limited, its fundamental properties can be cataloged.
| Property | Value | Source |
| IUPAC Name | 4-Chloro-2-phenylpyrimidine-5-carbonitrile | N/A |
| Molecular Formula | C₁₁H₆ClN₃ | Calculated |
| Molecular Weight | 215.64 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Likely a solid powder at room temperature. | Inferred from analogs[4][5] |
| Melting Point | To be determined experimentally. | N/A |
| Solubility | To be determined experimentally. | N/A |
Hazard Identification and Risk Assessment
Based on the safety profiles of analogous chemical structures, 4-Chloro-2-phenylpyrimidine-5-carbonitrile is presumed to present several hazards. The presence of a chlorinated heterocyclic ring and a nitrile functional group are the primary drivers of its toxicological profile.
GHS Hazard Classification (Inferred):
| Pictogram | GHS Hazard Class | Hazard Statement | Causality and Field Insights |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[6][7][8][9] | Chlorinated aromatic and heterocyclic systems can be irritating upon dermal contact. Prolonged exposure may lead to drying and flaking of the skin.[10] | |
| Serious Eye Damage/Eye Irritation, Category 2/2A | H319: Causes serious eye irritation.[6][7][8][9] | Particulate matter (dust) of organic compounds can cause significant mechanical and chemical irritation to the eyes.[10] | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[6][7][8][9] | Inhalation of fine dust can irritate the mucous membranes and respiratory tract.[9] | |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[5][8] | The nitrile group (-CN) poses a significant risk. Under acidic conditions or via metabolic processes, it has the potential to release highly toxic hydrogen cyanide. |
Proactive Safety Measures: Engineering Controls & PPE
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.
Primary Engineering Controls
These controls are designed to isolate the researcher from the hazard.
| Control Measure | Specification | Rationale |
| Ventilation | All handling must be performed in a certified chemical fume hood. | This is the most critical control to minimize the risk of inhaling hazardous dust or potential vapors.[11] |
| Emergency Equipment | An eyewash station and safety shower must be accessible within a 10-second travel distance.[11][12] | Provides for immediate decontamination in the event of accidental skin or eye contact. |
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the identified risks.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a robust barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[11] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne particulate matter. Standard safety glasses are insufficient.[11] |
| Skin & Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Not typically required if work is conducted within a fume hood. | For nuisance exposures or in the event of engineering control failure, a P95 (US) or P1 (EU) particle respirator may be used by trained personnel.[13] |
Standard Operating Procedures: Handling and Storage
Adherence to a strict, validated protocol for handling and storage is non-negotiable.
Experimental Workflow: Safe Handling Protocol
The following workflow illustrates the mandatory steps for safely handling 4-Chloro-2-phenylpyrimidine-5-carbonitrile in a laboratory setting.
Caption: Standard workflow for handling solid 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure or reaction.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7][9]
-
Environment: Protect from light and moisture.[6][7] For long-term stability, refrigeration (2-8°C) is advisable, similar to other chlorinated pyrimidines.[4][6][7]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce harm. All laboratory personnel must be trained on these procedures.
Chemical Spill Response
In the event of a spill, the following decision-making and action workflow must be initiated immediately.
Caption: Emergency response workflow for a chemical spill.
Step-by-Step Minor Spill Clean-up:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Protect Yourself: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain: Prevent the spread of the solid material.[14]
-
Absorb/Neutralize: Gently cover the spill with an inert absorbent material like vermiculite or sand.[14] Avoid raising dust.
-
Collect: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a cloth dampened with an appropriate solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the waste container. Dispose of it according to institutional and local regulations.[6][11]
First Aid Measures for Exposure
Immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][9][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][16] |
Waste Disposal
Chemical waste from this compound and its experiments must be handled as hazardous.
-
Classification: 4-Chloro-2-phenylpyrimidine-5-carbonitrile is a halogenated, nitrogen-containing organic compound and must be disposed of as hazardous chemical waste.
-
Procedure: All waste, including the pure compound, contaminated materials (e.g., gloves, absorbent pads), and reaction byproducts, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Final Disposal: The disposal of the waste must be conducted through an approved and licensed hazardous waste disposal facility in strict accordance with all local, state, and federal regulations.[6][9][11] Chemical degradation via hydrolysis of the nitrile group to a less toxic carboxylate may be considered as a pre-treatment step by trained personnel, but this does not replace the need for professional disposal.[11]
References
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (URL: [Link])
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (URL: [Link])
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (URL: [Link])
-
Guidance on Storage and Handling of Chlorinated Solvents - ECSA. (URL: [Link])
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])
-
Safe and efficient handling of chlorinated solvents | IPI Global. (URL: [Link])
-
Guide for Chemical Spill Response - American Chemical Society. (URL: [Link])
-
Chemical Spill Response Procedure - University of Manitoba. (URL: [Link])
-
Guidance on Storage and Handling of Chlorinated Solvents (Alternative Source). (URL: [Link])
-
4-amino-2-chloro-5-pyrimidinecarbonitrile - ChemSynthesis. (URL: [Link])
-
MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. (URL: [Link])
-
Emergency response / spill control - HSE. (URL: [Link])
-
chlorinated solvents - product stewardship manual - Olin Chlor Alkali. (URL: [Link])
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. エチル 4-クロロ-2-メチルチオ-5-ピリミジンカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile 128640-74-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 11. benchchem.com [benchchem.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. capotchem.cn [capotchem.cn]
- 14. acs.org [acs.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. aksci.com [aksci.com]
Methodological & Application
Synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a reliable and reproducible two-step protocol for the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with a base-catalyzed Biginelli-type condensation reaction to form the pyrimidine core, followed by a robust chlorination step. This document provides a thorough explanation of the underlying chemical principles, detailed experimental procedures, safety precautions, and expected outcomes, tailored for researchers in medicinal chemistry and drug discovery.
Introduction
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] 4-Chloro-2-phenylpyrimidine-5-carbonitrile, in particular, is a versatile building block, with the chloro and cyano functionalities serving as reactive handles for further molecular elaboration and the generation of diverse chemical libraries for drug screening. The strategic positioning of these groups on the 2-phenylpyrimidine scaffold allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.
This application note presents a validated synthetic route, designed for both clarity and efficiency, enabling researchers to confidently produce high-purity 4-Chloro-2-phenylpyrimidine-5-carbonitrile for their research endeavors.
Overall Synthetic Scheme
The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile is accomplished via a two-step process, beginning with the formation of a 4-hydroxypyrimidine intermediate, which is subsequently chlorinated.
Figure 1: Overall synthetic workflow for 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | Freshly distilled if necessary. |
| Ethyl Cyanoacetate | Reagent grade, 98% | Sigma-Aldrich | |
| Urea | ACS reagent, ≥99.0% | Sigma-Aldrich | |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich | |
| Sodium Metal | 99.9% | Sigma-Aldrich | For preparation of sodium ethoxide. |
| Phosphorus Oxychloride (POCl3) | Reagent grade, ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | For extraction. |
| Sodium Bicarbonate (NaHCO3) | ACS reagent, ≥99.0% | Fisher Scientific | For workup. |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS reagent, ≥99.0% | Fisher Scientific | For drying. |
| Diethyl Ether | ACS reagent, ≥99.0% | Fisher Scientific | For washing. |
| Round-bottom flasks | - | VWR | |
| Reflux condenser | - | VWR | |
| Magnetic stirrer with heating mantle | - | VWR | |
| Buchner funnel and filter paper | - | VWR | |
| Rotary evaporator | - | Buchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-2-phenylpyrimidine-5-carbonitrile
This step involves a base-catalyzed cyclocondensation reaction, a variant of the well-established Biginelli reaction, to construct the pyrimidine ring.[1][2]
Procedure:
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate (11.3 g, 0.1 mol) followed by benzaldehyde (10.6 g, 0.1 mol). Stir the mixture at room temperature for 15 minutes.
-
Addition of Urea: Add urea (6.0 g, 0.1 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add 100 mL of cold water to the flask with stirring. Acidify the mixture to a pH of approximately 5-6 with dilute hydrochloric acid. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60 °C. The resulting solid is 4-hydroxy-2-phenylpyrimidine-5-carbonitrile.
Rationale: The sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, initiating a Knoevenagel condensation with benzaldehyde. Subsequent Michael addition of urea followed by intramolecular cyclization and dehydration leads to the formation of the stable pyrimidine ring.
Step 2: Synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
This step employs phosphorus oxychloride (POCl3) to convert the hydroxyl group of the pyrimidine intermediate into a chloro group.[3][4][5]
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 4-hydroxy-2-phenylpyrimidine-5-carbonitrile (9.85 g, 0.05 mol) from Step 1.
-
Addition of POCl3: In a fume hood, carefully add phosphorus oxychloride (25 mL, excess) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-4 hours. The reaction should be stirred magnetically. The solid will gradually dissolve as the reaction progresses.
-
Removal of Excess POCl3: After the reaction is complete (monitored by TLC, eluent: ethyl acetate/hexane 1:4), cool the mixture to room temperature. Carefully remove the excess POCl3 under reduced pressure using a rotary evaporator. Caution: POCl3 is corrosive and reacts violently with water. Ensure the vacuum pump is protected with a suitable trap.
-
Work-up: Slowly and carefully pour the cooled reaction residue onto 200 g of crushed ice with vigorous stirring in a large beaker. A solid precipitate will form.
-
Neutralization: Cautiously neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
Rationale: The hydroxyl group of the pyrimidine, existing in its tautomeric keto form, is converted into a better leaving group by reacting with POCl3. A subsequent nucleophilic attack by the chloride ion displaces the phosphate ester intermediate, yielding the desired chlorinated product.
Safety and Handling Precautions
-
Phosphorus Oxychloride (POCl3): POCl3 is highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations involving POCl3 must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A calcium chloride guard tube or a gas trap with a basic solution should be used to prevent moisture from entering the reaction and to neutralize the evolved HCl gas.
-
Sodium Metal: Sodium metal is highly reactive with water and can cause fires. Handle it under an inert atmosphere or in a dry solvent.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Avoid inhalation of vapors and contact of chemicals with skin and eyes.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Physical Appearance | Expected Yield |
| 4-Hydroxy-2-phenylpyrimidine-5-carbonitrile | C11H7N3O | 197.19 g/mol | Off-white solid | 70-80% |
| 4-Chloro-2-phenylpyrimidine-5-carbonitrile | C11H6ClN3 | 215.64 g/mol | White to pale yellow solid | 80-90% |
Characterization of 4-Chloro-2-phenylpyrimidine-5-carbonitrile:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.95 (s, 1H, pyrimidine-H), 8.50-8.53 (m, 2H, Ar-H), 7.50-7.55 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.2, 162.8, 160.5, 136.2, 131.8, 129.1, 128.9, 115.3, 108.7.
-
IR (KBr, cm⁻¹): ~2230 (C≡N), ~1580, 1540 (C=N, C=C).
-
Melting Point: To be determined experimentally.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable intermediate in high yield and purity, facilitating its use in the synthesis of novel compounds for drug discovery and development.
References
-
Thieme. (n.d.). Product Class 12: Pyrimidines. Thieme Connect. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Citric acid catalyzed green and efficient synthesis of 4-hydroxy-2-mercapto-6-phenylpyrimidine-5-carbonitriles. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for benzamidine derivatives.
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
-
MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
-
El-Gazzar, A. B. A., Gaafar, A. A. M., & El-Husseiny, W. A. M. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25336–25345. [Link]
-
ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 114, 105078. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Chloropyrimidine process.
-
ResearchGate. (n.d.). Facile Synthesis of N-Phenyl Benzamidine Derivatives, Their Skin Protecting, and Anti-Aging Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Green synthesis of pyrimidine derivative. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of malononitrile.
-
ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
- 1. ijrat.org [ijrat.org]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki Coupling of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
Abstract
This document provides a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 4-Chloro-2-phenylpyrimidine-5-carbonitrile as the electrophilic partner. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in therapeutic agents targeting a wide range of diseases.[1] The targeted functionalization of this core through robust C-C bond-forming reactions is therefore of critical importance to drug discovery and development. This guide details the underlying mechanism, explains the critical parameters influencing reaction success, provides a validated, step-by-step protocol, and offers troubleshooting advice for the synthesis of novel 4-aryl-2-phenylpyrimidine-5-carbonitrile derivatives.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine ring is a fundamental heterocyclic motif present in numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents.[1][2] Specifically, 2,4-disubstituted pyrimidine-5-carbonitriles have been identified as promising scaffolds for the development of novel therapeutics.[3][4][5][6] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acid coupling partners.[7][8]
4-Chloro-2-phenylpyrimidine-5-carbonitrile is an excellent substrate for these reactions. The electron-withdrawing nature of the pyrimidine ring and the cyano group at the C5 position activates the C4-chloro substituent towards oxidative addition to a palladium(0) catalyst, a crucial first step in the catalytic cycle.[2] This enhanced reactivity allows for efficient coupling even with a typically less reactive chloro-substituent, providing a reliable route to novel biaryl and heteroaryl pyrimidine derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the choice of reagents and conditions. The primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-2-phenylpyrimidine-5-carbonitrile, forming a Pd(II) complex. This is often the rate-limiting step for chloro-aromatics.
-
Transmetalation: A boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: The Causality Behind the Choices
The success of the Suzuki coupling hinges on the careful selection of several key parameters. Each component plays a critical role in ensuring high yield and purity.
-
Palladium Catalyst & Ligand: While chloro-heteroarenes can be challenging substrates, their electron-deficient nature makes them more reactive than simple chloroarenes.[2]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used pre-catalyst.[2] It readily dissociates in solution to provide the active Pd(0) species required for the initial oxidative addition. Other catalysts like Pd(dppf)Cl₂ are also effective.[10]
-
Rationale: For electron-deficient chlorides, the oxidative addition step is more facile. Standard, electron-rich phosphine ligands like triphenylphosphine (PPh₃) are sufficient to stabilize the palladium center and promote the reaction, often without the need for more complex and expensive Buchwald-type ligands.[11][12]
-
-
Base: The base is crucial for activating the boronic acid.
-
Choice: An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is standard.[13]
-
Rationale: The base facilitates the formation of a hydroxyl-boronate complex ([R-B(OH)₃]⁻), which is significantly more nucleophilic than the neutral boronic acid. This increased nucleophilicity is essential for an efficient transmetalation step. The use of an aqueous solution creates a biphasic system, which can help in product separation during workup.
-
-
Solvent System: A solvent system that can accommodate both organic and inorganic reagents is necessary.
-
Choice: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typical.[13][14]
-
Rationale: The organic solvent dissolves the pyrimidine substrate and the palladium catalyst complex. The aqueous phase dissolves the inorganic base and the boronate intermediate. The reaction occurs at the interface of these two phases, making efficient stirring crucial.
-
-
Temperature and Reaction Time: These parameters are optimized to ensure complete conversion without significant degradation.
-
Conditions: Heating the reaction, typically to 80-100 °C, is required to overcome the activation energy of the oxidative addition step for the C-Cl bond.[14][15]
-
Rationale: Higher temperatures increase the reaction rate. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time, which can range from a few hours to overnight, depending on the reactivity of the specific boronic acid used.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of 4-Chloro-2-phenylpyrimidine-5-carbonitrile with a generic arylboronic acid.
Materials & Equipment:
-
4-Chloro-2-phenylpyrimidine-5-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane (or Toluene)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-phenylpyrimidine-5-carbonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and equip it with a condenser under an inert atmosphere (Nitrogen or Argon). Purge the flask for 10-15 minutes.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling with inert gas for 20 minutes. Using a syringe, add the 1,4-dioxane followed by the water to the reaction flask. A typical solvent ratio is 4:1 to 5:1 (dioxane:water).
-
Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-18 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-phenylpyrimidine-5-carbonitrile product.
Protocol Validation and Troubleshooting
Trustworthiness & Self-Validation:
The reliability of this protocol is ensured through in-process controls and final product characterization.
-
In-Process Control: Regular monitoring via TLC or LC-MS is a critical self-validating step. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, typically less polar, product spot/peak.
-
Confirmation of Identity: The structure of the final product should be unequivocally confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Ensure the Pd(PPh₃)₄ is not old/oxidized. Use a freshly opened bottle or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand). |
| Insufficiently degassed solvents | Oxygen can deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed before addition. Maintain a positive inert gas pressure. | |
| Poor quality boronic acid | Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid. | |
| Side Product Formation | Homocoupling of boronic acid | Use a slight excess (1.2 eq) of boronic acid, but avoid a large excess. Ensure efficient stirring. |
| Degradation of starting material/product | The reaction temperature may be too high. Reduce the temperature and monitor for longer. | |
| Difficulty in Purification | Residual palladium | The crude product may contain palladium residues. These can often be removed by filtering the concentrated organic solution through a short plug of silica or celite. |
Reaction Scope: Representative Examples
The protocol is robust and applicable to a range of aryl- and heteroarylboronic acids. Yields are typically good to excellent.
| Entry | Arylboronic Acid | Product Structure | Typical Yield (%) |
| 1 | Phenylboronic acid | ![]() | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | ![]() | 88-96% |
| 3 | 3-Fluorophenylboronic acid | ![]() | 80-90% |
| 4 | Thiophene-2-boronic acid | ![]() | 75-85% |
| 5 | Pyridine-3-boronic acid | ![]() | 70-80% |
| (Note: Product structure images are illustrative placeholders. Yields are representative and may vary based on specific reaction scale and conditions.) |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of 4-aryl-2-phenylpyrimidine-5-carbonitriles from the corresponding 4-chloro precursor. By carefully selecting the catalyst, base, and solvent system as outlined in this guide, researchers can readily access a diverse library of novel pyrimidine derivatives for applications in drug discovery and materials science. This protocol provides a robust and validated starting point for further exploration and optimization.
References
-
MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
MDPI. (2021-08-20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
MDPI. (2022-12-27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available from: [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available from: [Link]
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available from: [Link]
-
National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]
-
ResearchGate. (2004). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Available from: [Link]
-
Chemistry LibreTexts. (2023-08-02). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
National Institutes of Health. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]
-
National Institutes of Health. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Available from: [Link]
-
ResearchGate. (2014). (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. Available from: [Link]
-
PubMed. (2014). Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents. Available from: [Link]
-
MDPI. (2023-06-21). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
ResearchGate. (2014). Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents. Available from: [Link]
-
Royal Society of Chemistry. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
4-Chloro-2-phenylpyrimidine-5-carbonitrile as a building block for EGFR inhibitors
Application Note & Protocols
Topic: 4-Chloro-2-phenylpyrimidine-5-carbonitrile: A Versatile Scaffold for the Synthesis of Potent EGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Strategic Importance of the Pyrimidine Core in EGFR-Targeted Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC) and glioblastoma.[3][4] Consequently, inhibiting the intracellular tyrosine kinase domain of EGFR has become a cornerstone of modern targeted cancer therapy.[5][6]
Small molecule Tyrosine Kinase Inhibitors (TKIs) have demonstrated significant clinical success by competing with ATP at the kinase domain's binding site, thereby blocking the downstream signaling cascades responsible for tumor growth.[5][7] Within the vast chemical space explored for EGFR TKIs, the pyrimidine scaffold has emerged as a "privileged structure." This is exemplified by clinically approved drugs like Osimertinib and Lazertinib, which feature a central pyrimidine core.[8][9] This core acts as a robust anchor, presenting key pharmacophoric elements to the hinge region and other critical residues within the ATP-binding pocket.
This application note details the strategic use of 4-Chloro-2-phenylpyrimidine-5-carbonitrile as a key building block for the synthesis of novel EGFR inhibitors. We will explore its chemical reactivity, provide detailed, field-tested protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds. The rationale behind experimental choices is emphasized to provide a deeper understanding of the drug discovery process.
The Building Block: Physicochemical Profile and Reactivity
4-Chloro-2-phenylpyrimidine-5-carbonitrile is an ideal starting material for library synthesis due to its distinct and reliable reactivity.
-
Chemical Structure:
-
IUPAC Name: 4-Chloro-2-phenylpyrimidine-5-carbonitrile
-
Molecular Formula: C₁₁H₆ClN₃
-
Molecular Weight: 215.64 g/mol
-
-
Key Reactive Sites:
-
C4-Chloro Group: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring and the nitrile group at the 5-position. This site serves as the primary handle for introducing diversity, typically by reaction with substituted anilines or other amines.
-
C5-Carbonitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It plays a crucial role in orienting substituents and can form key interactions within the EGFR active site.
-
C2-Phenyl Group: This group occupies the solvent-exposed region in many EGFR inhibitor binding modes and can be modified to enhance potency or modulate physicochemical properties like solubility.
-
Synthetic Strategy: Building Potent Inhibitors via Nucleophilic Aromatic Substitution
The primary synthetic route leverages the high reactivity of the C4-chloro group. The general strategy involves a nucleophilic aromatic substitution (SNAr) reaction between the pyrimidine core and a selected nucleophile, most commonly a substituted aniline. This approach is highly effective because the anilino-pyrimidine motif is a well-established pharmacophore for binding to the hinge region of the EGFR kinase domain.
The rationale is to use the 4-chloro-2-phenylpyrimidine-5-carbonitrile scaffold to position a substituted aniline deep within the ATP-binding pocket, mimicking the adenine portion of ATP. Variations in the substitution pattern on the aniline ring allow for the fine-tuning of inhibitory activity and selectivity against different EGFR mutants.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-2-phenylpyrimidine-5-carbonitrile Derivative
This protocol describes a general procedure for the SNAr reaction. The specific aniline and reaction conditions may require optimization for each new derivative.
A. Materials and Reagents:
-
4-Chloro-2-phenylpyrimidine-5-carbonitrile (1.0 eq)
-
Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
B. Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-2-phenylpyrimidine-5-carbonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add the selected substituted aniline (1.1 eq) to the solution, followed by DIPEA (2.0 eq).
-
Causality Insight: DIPEA is a bulky, non-nucleophilic organic base. Its role is to neutralize the HCl generated during the reaction without competing with the aniline nucleophile, thus preventing the formation of unwanted byproducts.
-
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Causality Insight: The aqueous washes are critical for removing the DIPEA-HCl salt and other water-soluble impurities, simplifying the subsequent purification step. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation: From Enzyme to Cell
Once synthesized and purified, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based assays.
The EGFR Signaling Cascade: The Target Pathway
EGFR inhibitors act by blocking the ATP binding site, which prevents autophosphorylation of the receptor. This inhibition halts the activation of downstream pro-survival and proliferative signaling pathways, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1][7][10]
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
A. Materials and Reagents:
-
Recombinant human EGFR (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (at Km concentration)
-
Kinase Assay Buffer[11]
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
B. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the EGFR enzyme to the desired concentration in kinase assay buffer and add 2 µL to each well (except "no enzyme" controls).
-
Reaction Initiation: Prepare a substrate/ATP mix in kinase assay buffer. Add 2 µL of this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Antiproliferative MTT Assay
This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12][13]
A. Materials and Reagents:
-
EGFR-dependent cancer cell line (e.g., A549 NSCLC cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (570 nm)
B. Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate overnight (18-24 hours) to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[14]
-
Trustworthiness Check: The formation of purple formazan crystals is a visual confirmation that the assay is working. The intensity should be highest in the vehicle control wells.
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (or GI₅₀) value.
Data Presentation and Structure-Activity Relationship (SAR)
The data generated from these assays are crucial for establishing a Structure-Activity Relationship (SAR). SAR studies help to understand how different chemical modifications on the aniline moiety affect the compound's potency against EGFR.
Table 1: Hypothetical SAR Data for 4-Anilino-2-phenylpyrimidine-5-carbonitrile Derivatives
| Compound ID | R-Group on Aniline (para-position) | EGFR Kinase IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |
| REF-1 | -H | 250.5 | 15.2 |
| EX-1 | -OCH₃ | 120.8 | 8.9 |
| EX-2 | -F | 85.3 | 4.1 |
| EX-3 | -Cl | 60.1 | 2.5 |
| EX-4 | -C≡CH | 9.2 | 0.56 |
| Gefitinib | (Reference Drug) | 25.0 | 1.1 |
Data are for illustrative purposes only.
Expert Interpretation: The hypothetical data in Table 1 suggests that small, electron-withdrawing groups or groups capable of forming specific interactions (like the ethynyl group) at the para-position of the aniline ring can significantly enhance both enzymatic and cellular potency. This aligns with known SAR for many EGFR inhibitors, where such groups can occupy a small hydrophobic pocket near the gatekeeper residue.[9][16]
Conclusion
4-Chloro-2-phenylpyrimidine-5-carbonitrile is a highly valuable and versatile building block in the discovery of novel EGFR inhibitors. Its predictable reactivity at the C4 position allows for the systematic exploration of chemical space through SNAr reactions. The protocols provided herein offer a robust framework for the synthesis and subsequent biological evaluation of new pyrimidine-based derivatives. By combining rational design, efficient synthesis, and a tiered biological screening approach, researchers can effectively leverage this scaffold to develop next-generation targeted therapies for cancer.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. Available at: [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). Royal Society of Chemistry. Available at: [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). Royal Society of Chemistry. Available at: [Link]
-
Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). National Center for Biotechnology Information. Available at: [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. (2011). PubMed. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2019). Taylor & Francis Online. Available at: [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). ResearchGate. Available at: [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (2014). National Center for Biotechnology Information. Available at: [Link]
-
Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. (2023). ACS Omega. Available at: [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). Taylor & Francis Online. Available at: [Link]
-
EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Available at: [Link]
-
Structural Elucidation of Unique Inhibitory Activities of Two Thiazolo[4,5-d]pyrimidines Against Epidermal Growth Factor Receptor (EGFR). (2013). Ingenta Connect. Available at: [Link]
-
Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. (2020). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Chloro-2-phenylpyrimidine-5-carbonitrile for the Development of Potent VEGFR-2 Inhibitors
Abstract
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process hallmark to tumor growth and metastasis.[1][2] Consequently, inhibiting its kinase activity has emerged as a cornerstone of modern cancer therapy.[3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of the 4-Chloro-2-phenylpyrimidine-5-carbonitrile scaffold in the design and synthesis of novel VEGFR-2 inhibitors. We present detailed protocols for the synthesis of derivatives, in vitro enzymatic and cell-based assays, and a roadmap for in vivo evaluation, underpinned by a deep understanding of the underlying biochemical pathways and structure-activity relationships (SAR).
Introduction: VEGFR-2 as a Prime Target in Oncology
The reliance of solid tumors on a dedicated blood supply for growth and dissemination makes tumor angiogenesis a compelling therapeutic target. The VEGF/VEGFR signaling axis is a master regulator of this process.[2] VEGFR-2, a receptor tyrosine kinase (RTK), is predominantly expressed on vascular endothelial cells and, upon binding its ligand VEGF-A, triggers a cascade of downstream signaling events that promote cell proliferation, migration, survival, and vascular permeability.[2][5]
Dysregulation of VEGFR-2 signaling is a common feature in many cancers, making it an attractive target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic site have proven to be a successful class of drugs.[6][7][8] The pyrimidine ring system, being a bioisostere of the purine in ATP, serves as a privileged scaffold for designing such inhibitors.[9][10] The 4-Chloro-2-phenylpyrimidine-5-carbonitrile core, in particular, offers a versatile and synthetically accessible starting point for generating libraries of potent and selective VEGFR-2 inhibitors.[11]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways like the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which are crucial for endothelial cell function and angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade.
The 4-Chloro-2-phenylpyrimidine-5-carbonitrile Scaffold: A Privileged Starting Point
The 2,4,5-substituted pyrimidine core is a highly effective scaffold for kinase inhibitors. The 4-chloro substituent serves as a key reactive handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr). This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, which is crucial for achieving potency and selectivity. The 2-phenyl group often occupies a hydrophobic pocket, while the 5-carbonitrile can form important hydrogen bonds with the hinge region of the kinase.
Rationale for Scaffold Selection
-
Synthetic Tractability: The chloro group at the C4 position is readily displaced by a wide range of nucleophiles (amines, anilines), enabling rapid library synthesis.
-
Proven Pharmacophore: The pyrimidine core is a well-established ATP mimetic in numerous approved kinase inhibitors.[9]
-
Structural Versatility: The three substitution points (C2, C4, C5) allow for fine-tuning of steric and electronic properties to optimize binding affinity and pharmacokinetic profiles.
General Synthetic Protocol: From Core to Candidate
The synthesis of VEGFR-2 inhibitors from the 4-chloro-2-phenylpyrimidine-5-carbonitrile core typically involves a convergent synthesis strategy. The core scaffold itself can be synthesized via a multi-component reaction.[12]
Protocol 2.2.1: Synthesis of 4-Amino-2-phenylpyrimidine-5-carbonitrile Derivatives
This protocol describes the key SNAr reaction to introduce diversity at the C4 position.
Materials:
-
4-Chloro-2-phenylpyrimidine-5-carbonitrile
-
Desired primary or secondary amine (e.g., 4-fluoroaniline)
-
Solvent: Isopropanol, N,N-Dimethylformamide (DMF), or Dioxane
-
Base (optional, for amine salts): Diisopropylethylamine (DIPEA) or Potassium Carbonate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-Chloro-2-phenylpyrimidine-5-carbonitrile (1.0 eq) in isopropanol, add the desired amine (1.1 - 1.5 eq).
-
If the amine is a hydrochloride salt, add DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Characterize the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation: From Enzyme to Cell
A tiered approach is essential for efficiently identifying promising lead compounds. This begins with assessing direct inhibition of the target enzyme, followed by evaluating the compound's effect in a cellular context.
VEGFR-2 Kinase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified VEGFR-2 kinase domain. Luminescence-based assays, such as the Kinase-Glo® MAX assay, are widely used for their high sensitivity and throughput.[13][14][15]
Protocol 3.1.1: Luminescence-Based VEGFR-2 Kinase Assay
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme[14]
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Assay Buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds dissolved in 100% DMSO
-
Kinase-Glo® MAX Luminescence Reagent
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.
-
In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Add 2.5 µL of the test compound dilution (or DMSO for positive and negative controls).
-
Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the substrate. Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. For the "no enzyme" negative control, add buffer instead.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 12.5 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Example IC50 Values
| Compound ID | Scaffold Modification (at C4) | VEGFR-2 IC50 (nM) |
| Ref-Sora | Sorafenib (Reference) | 49 |
| CPPC-001 | 4-Fluoroaniline | 85 |
| CPPC-002 | 3-Aminopyridine | 62 |
| CPPC-003 | 4-(Aminomethyl)piperidine | 150 |
| CPPC-004 | Aniline | 110 |
Cellular Assays for Anti-Angiogenic Activity
Confirming that enzymatic inhibition translates into a functional effect in a relevant cell type is a critical next step. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.[16]
Protocol 3.2.1: HUVEC Proliferation Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effect of the inhibitors.[17]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A recombinant protein
-
Test compounds in DMSO
-
MTT or XTT reagent
-
96-well clear tissue culture plates
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,500-5,000 cells/well in EGM-2 with reduced serum (e.g., 1% FBS) and allow them to attach overnight.
-
The next day, replace the medium with fresh low-serum medium containing serial dilutions of the test compounds.
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20 ng/mL), leaving some wells unstimulated as a negative control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3.2.2: Endothelial Cell Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.[18][19][20]
Materials:
-
HUVECs
-
Matrigel® or similar basement membrane extract
-
Low-serum endothelial cell medium
-
Test compounds in DMSO
-
96-well tissue culture plates
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in low-serum medium containing the test compounds at various concentrations.
-
Seed the cells onto the solidified Matrigel® at a density of 10,000-20,000 cells/well.
-
Incubate for 4-12 hours at 37°C.
-
Visualize the formation of tube-like structures using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using image analysis software (e.g., ImageJ).
Drug Discovery Workflow
The process of developing a VEGFR-2 inhibitor from the 4-Chloro-2-phenylpyrimidine-5-carbonitrile scaffold follows a logical progression from initial synthesis to preclinical evaluation.
Caption: Iterative workflow for VEGFR-2 inhibitor development.
In Vivo Efficacy Assessment: Tumor Xenograft Models
Compounds that demonstrate potent in vitro activity and possess favorable drug-like properties should be advanced to in vivo efficacy studies. Subcutaneous tumor xenograft models in immunocompromised mice are a standard for evaluating anti-angiogenic and anti-tumor effects.[21][22][23]
Protocol 4.1.1: Subcutaneous Tumor Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID)
-
Tumor cell line known to be responsive to anti-angiogenic therapy (e.g., A498 renal cell carcinoma, HCT-116 colon cancer).[24][25]
-
Matrigel® (optional, to aid tumor establishment)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% NMP, 10% Solutol)
-
Positive control (e.g., Sorafenib or Pazopanib)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 106 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm3), randomize the animals into treatment groups (Vehicle, Test Compound, Positive Control).
-
Administer the test compound and controls via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31)).
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Conclusion and Future Directions
The 4-Chloro-2-phenylpyrimidine-5-carbonitrile scaffold represents a highly promising starting point for the development of next-generation VEGFR-2 inhibitors. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries, and the established protocols for in vitro and in vivo evaluation provide a clear and robust pathway for identifying and optimizing lead candidates. Future work should focus on leveraging structure-based drug design to enhance selectivity against other kinases, thereby minimizing off-target effects, and optimizing pharmacokinetic properties to improve oral bioavailability and in vivo efficacy. By integrating rational design with the systematic screening cascade outlined in these notes, researchers can accelerate the discovery of novel anti-angiogenic therapies for the treatment of cancer.
References
-
El-Gamal, M. I., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Nguyen, T. K. C., et al. (2020). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules. Available at: [Link]
-
Wang, L., et al. (2017). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Wang, L., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jibson, M. D., & Thomas, D. A. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Lugano, R., et al. (2020). Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. International Journal of Molecular Sciences. Available at: [Link]
-
Hahn, S., et al. (2017). Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. Cancer Medicine. Available at: [Link]
-
Auerbach, R., et al. (2003). Angiogenesis Assays. In Angiogenesis Assays: A Critical Appraisal of Current Techniques. Birkhäuser Basel. Available at: [Link]
-
Al-Warhi, T., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. Available at: [Link]
-
Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from [Link]
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. Available at: [Link]
-
Lee, J., & Kim, J. (2015). Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis. Annals of Surgical Treatment and Research. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]
-
ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]
-
Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]
-
Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit Datasheet. Retrieved from [Link]
-
Meadows, K. L., & Hurwitz, H. I. (2012). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Journal of Clinical Oncology. Available at: [Link]
-
Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Steele, C. W., et al. (2021). PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. Cancers. Available at: [Link]
-
Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]
-
Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-amino-2-chloro-5-pyrimidinecarbonitrile. Retrieved from [Link]
-
St-Pierre, Y. (2022). VEGF-Independent Angiogenic Factors: Beyond VEGF/VEGFR2 Signaling. Journal of Vascular Research. Available at: [Link]
-
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Hazarika, M., & Donahue, A. C. (2022). Combination of vascular surgery with novel vascular targeting agents as cancer therapeutics. Frontiers in Oncology. Available at: [Link]
-
Ghorab, M. M., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available at: [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
van der Veldt, A. A., et al. (2012). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]
-
Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]
-
Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([11][26][27]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules. Available at: [Link]
-
Singh, J., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry. Available at: [Link]
Sources
- 1. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pivotal role of vascular endothelial growth factor pathway in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 血管生成实验方案指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. ibidi.com [ibidi.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 24. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 4-chloro-2-phenylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis, improve yields, and overcome common challenges.
Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success. We will explore the causality behind experimental choices, providing a self-validating framework for your protocols.
I. Synthesis Overview & Core Logic
The synthesis of 4-chloro-2-phenylpyrimidine-5-carbonitrile is typically achieved through a two-step process. The first step involves the formation of a pyrimidine ring system, followed by a chlorination step. A common and efficient route begins with a multi-component reaction to construct the 2-phenyl-4-hydroxypyrimidine-5-carbonitrile core, which is then chlorinated.
This guide will focus on this prevalent synthetic pathway, addressing potential issues at each stage.
Logical Workflow for Synthesis
Caption: A high-level overview of the two-step synthesis of 4-chloro-2-phenylpyrimidine-5-carbonitrile.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.
Step 1: Synthesis of 2-Phenyl-4-hydroxypyrimidine-5-carbonitrile
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Ineffective catalyst or basic conditions.2. Low reaction temperature.3. Impure starting materials. | 1. Ensure the use of a suitable base, such as potassium carbonate or an alkoxide, to facilitate the condensation.[1] The catalyst should be dry and of high purity.2. The reaction often requires heating to reflux in a solvent like ethanol to proceed at a reasonable rate.[1] Monitor the temperature closely.3. Verify the purity of benzaldehyde, malononitrile, and urea/guanidine. Benzaldehyde can oxidize to benzoic acid on storage. |
| Formation of a significant amount of benzylidenemalononitrile (Knoevenagel product) | The Knoevenagel condensation between benzaldehyde and malononitrile is a competing and often faster reaction.[2] | This intermediate is expected. The subsequent Michael addition of urea/guanidine and cyclization will consume it. If it persists as the major product, ensure that the reaction is heated for a sufficient duration to drive the cyclization to completion. Monitoring by TLC is crucial to track the conversion of this intermediate.[2] |
| Product precipitates as an oil or is difficult to crystallize | 1. Presence of impurities.2. Incorrect pH during workup. | 1. Attempt to triturate the oil with a non-polar solvent like hexane or a cold solvent mixture (e.g., ethanol/water) to induce crystallization.2. After cooling the reaction mixture, carefully acidify with an acid like HCl to a pH of ~5-6 to ensure the precipitation of the hydroxypyrimidine. |
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient POCl₃.2. Reaction time or temperature is too low.3. Presence of moisture. | 1. While modern, solvent-free methods use equimolar POCl₃, traditional methods often use an excess of POCl₃ which also acts as the solvent.[3][4] Ensure at least a stoichiometric amount is used.2. The reaction typically requires refluxing for several hours.[1] Monitor the reaction progress using TLC.3. The reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Low yield of the chlorinated product | 1. Degradation of the product due to prolonged heating.2. Inefficient workup leading to product loss.3. Hydrolysis of the product back to the starting material during workup. | 1. Monitor the reaction by TLC and stop heating once the starting material is consumed.[5]2. The workup involving quenching with ice-water must be done carefully and slowly to avoid a violent exothermic reaction.[6] Ensure the pH is neutralized before extraction.3. Quench the reaction mixture in a controlled manner and extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate. |
| Formation of dark, tarry byproducts | Overheating or reaction with impurities. | 1. Maintain a consistent reflux temperature and avoid excessive heating.2. The use of a tertiary amine like N,N-dimethylaniline or pyridine can sometimes moderate the reaction and improve yields.[7] |
| Violent or uncontrollable reaction during workup | Rapid addition of the POCl₃ reaction mixture to water. | Safety is paramount. Always add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring.[6] An alternative and safer method is to perform a reverse quench into a buffered solution, such as aqueous sodium acetate, at a controlled temperature.[6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of the 4-hydroxypyrimidine with POCl₃?
The chlorination proceeds through the formation of a dichlorophosphite intermediate. The lone pair on one of the pyrimidine nitrogens attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. This is followed by the formation of a covalent intermediate. A subsequent attack by a chloride ion on the C4 position of the pyrimidine ring results in the formation of the 4-chloro product and the release of a dichlorophosphate byproduct.
Caption: Simplified mechanism of chlorination of a 4-hydroxypyrimidine using POCl₃.
Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step?
While thionyl chloride is a common chlorinating agent, POCl₃ is generally more effective for the chlorination of hydroxypyrimidines and other hydroxy-heterocycles.[3] The reaction conditions would also need to be re-optimized.
Q3: How do I monitor the progress of the reactions by TLC?
For the cyclocondensation step, a solvent system like ethyl acetate/hexane (e.g., 1:1) can be used. The product, being more polar, will have a lower Rf value than the benzaldehyde and benzylidenemalononitrile intermediate. For the chlorination step, the chlorinated product is less polar than the starting hydroxypyrimidine. Therefore, you should see the disappearance of the lower Rf spot of the starting material and the appearance of a new, higher Rf spot for the product in a similar solvent system.[2][5]
Q4: My final product is an off-white or yellowish solid. How can I decolorize it?
Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective.[1] If color persists, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal.
Q5: What are the key safety precautions when working with POCl₃ and malononitrile?
-
Phosphorus oxychloride (POCl₃): It is highly toxic, corrosive, and reacts violently with water.[8][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[9] Be prepared for a highly exothermic reaction during the workup.
-
Malononitrile: It is toxic if inhaled, ingested, or absorbed through the skin. Handle with care in a fume hood and wear appropriate PPE.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4-hydroxypyrimidine-5-carbonitrile
This protocol is a representative procedure based on common literature methods.[1]
Materials:
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.0 eq)
-
Absolute ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride, benzaldehyde, and malononitrile sequentially.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield the pure 2-phenyl-4-hydroxypyrimidine-5-carbonitrile.
Protocol 2: Synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
This protocol is based on established chlorination procedures.[1][10]
Materials:
-
2-Phenyl-4-hydroxypyrimidine-5-carbonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (at least 3.0 eq, can be used as solvent)
-
N,N-dimethylaniline (catalytic amount, optional)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube, add 2-phenyl-4-hydroxypyrimidine-5-carbonitrile.
-
Carefully add phosphorus oxychloride in a fume hood. A catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Caution: Highly exothermic reaction. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
V. References
-
El-Sayed, N. F., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Available at: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health. Available at: [Link]
-
Al-Issa, S. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. Available at: [Link]
-
Gate Chemistry. (2020). DMF/POCl3 (Vilsmeier Haack Reaction). YouTube. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Royal Society of Chemistry. Available at: [Link]
-
El-Sayed, W. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]
-
Li, W., et al. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (2021). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
New Jersey Department of Health. (2016). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. NJ.gov. Available at: [Link]
-
Ilfahmi, Y. A., & Ardiansah, B. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Valensi. Available at: [Link]
-
Li, X., et al. (2012). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Available at: [Link]
Sources
- 1. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile
Welcome to the comprehensive technical support center dedicated to the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Pyrimidine derivatives are a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The successful scale-up of their synthesis is a critical step in the journey from laboratory discovery to pharmaceutical application.
This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges that may arise during the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile?
A1: The synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile can be approached through several synthetic routes. A common and efficient method is a variation of the Biginelli reaction.[4] This multicomponent reaction typically involves the condensation of benzaldehyde, a urea or thiourea derivative, and a molecule containing an active methylene group, such as malononitrile.[5] The resulting pyrimidine core can then undergo further modifications, such as chlorination, to yield the final product.
Q2: What are the key reaction steps and mechanisms involved in the synthesis?
A2: The synthesis generally proceeds through a cyclocondensation reaction to form the pyrimidine ring. In a typical Biginelli-type reaction, the mechanism involves the initial formation of an acyliminium ion intermediate from the reaction of benzaldehyde and urea. This is followed by the nucleophilic addition of the enolate of malononitrile and subsequent cyclization and dehydration to form the dihydropyrimidine core. The final step to obtain 4-Chloro-2-phenylpyrimidine-5-carbonitrile would involve a chlorination step, often using a reagent like phosphorus oxychloride (POCl₃).[6][7]
Q3: What are the primary safety precautions to consider when handling the reagents for this synthesis?
A3: Safety is paramount in any chemical synthesis. When working with reagents for this synthesis, it is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Chlorinating agents like phosphorus oxychloride are corrosive and react violently with water, so they must be handled with extreme care.[7] Many organic solvents used in the synthesis are flammable and should be kept away from ignition sources.[9] Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13][14][15]
Q4: What are the potential applications of 4-Chloro-2-phenylpyrimidine-5-carbonitrile?
A4: 4-Chloro-2-phenylpyrimidine-5-carbonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a key component in many approved drugs, and its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][5][16][17] The chloro and cyano groups on the pyrimidine ring serve as versatile handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile, particularly during scale-up.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of the Pyrimidine Product | Incomplete reaction, side reactions, or product degradation. | - Optimize Reaction Conditions: Adjust the reaction temperature, time, and catalyst loading. Low temperatures may lead to incomplete reactions, while high temperatures can cause degradation.[18] - Check Reagent Purity: Ensure all starting materials are pure and dry. Impurities can interfere with the reaction. - Consider a Different Catalyst: The choice of catalyst can significantly impact yield. Experiment with different Lewis or Brønsted acids.[19] |
| Formation of Impurities and Side Products | Competing reaction pathways, such as the formation of Hantzsch-type dihydropyridines. | - Control Reaction Temperature: Higher temperatures can favor the formation of byproducts.[19] - Optimize Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. - Purification Strategy: Develop a robust purification method, such as column chromatography or recrystallization, to remove impurities.[20] |
| Difficulties with the Chlorination Step | Incomplete chlorination or formation of undesired chlorinated byproducts. | - Use an Appropriate Chlorinating Agent: Phosphorus oxychloride (POCl₃) is commonly used, but other reagents may be more suitable for specific substrates.[6][7][21] - Control Reaction Conditions: The temperature and reaction time of the chlorination step are critical. Monitor the reaction progress carefully. - Work-up Procedure: The work-up after chlorination is crucial to remove excess reagent and acidic byproducts. |
| Challenges in Product Isolation and Purification | The product may be an oil or difficult to crystallize. | - Recrystallization: Experiment with different solvent systems to find one that promotes crystallization. - Column Chromatography: Use an appropriate stationary phase and eluent system to purify the product.[20] - Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.[6] |
| Scale-Up Issues | Reactions that work well on a small scale may not be efficient or safe on a larger scale. | - Heat Transfer: Ensure efficient stirring and temperature control to manage the heat generated during the reaction. - Reagent Addition: For exothermic reactions, control the rate of reagent addition to maintain a safe temperature. - Solvent-Free Conditions: Consider solvent-free or high-concentration reaction conditions to improve efficiency and reduce waste, especially when using reagents like POCl₃.[7] |
Visualizing the Workflow
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (2025, March 18).
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH.
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed Central.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa.
- The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 - VNUHCM Journal of Natural Sciences. (2025, February 17).
- SAFETY DATA SHEET. (2025, April 24).
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Synthesis of N-Heterocycles - Organic Chemistry Portal.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.
- 2 - SAFETY DATA SHEET. (2024, February 10).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC - NIH.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing - The Royal Society of Chemistry. (2023, March 13).
- 2 - SAFETY DATA SHEET.
- Synthesis of Heterocyclic Compounds - ijirset.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH.
- Inborn errors of pyrimidine metabolism: clinical update and therapy - ResearchGate. (2025, August 7).
- Pyrimidine - Safety Data Sheet - ChemicalBook.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing.
- Synthesis of heterocyclic compounds via Michael and Hantzsch reactions - ResearchGate.
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% - Cole-Parmer.
- SAFETY DATA SHEET - Fisher Scientific.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central.
- Purine and Related Compound Purification Strategies - Teledyne Labs.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC - NIH. (2024, December 6).
- WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents.
- "Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphoru" by Herman Gershon, Anthony T. Grefig et al. - Fordham Research Commons.
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. teledynelabs.com [teledynelabs.com]
- 21. "Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphoru" by Herman Gershon, Anthony T. Grefig et al. [research.library.fordham.edu]
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 4-Chloro-2-phenylpyrimidine-5-carbonitrile
Welcome to the technical support center for optimizing catalytic reactions with 4-Chloro-2-phenylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols. The unique electronic properties of this substrate, featuring an electron-deficient pyrimidine ring further activated by a nitrile group, present specific challenges and opportunities in cross-coupling reactions. This document provides in-depth, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing 4-Chloro-2-phenylpyrimidine-5-carbonitrile?
A1: The most prevalent and effective methods for derivatizing the C4 position of 4-Chloro-2-phenylpyrimidine-5-carbonitrile are Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the formation of C-C, C-N, and C-C (alkynyl) bonds, respectively, providing a versatile toolkit for generating a diverse library of compounds.
Q2: What is a typical starting catalyst loading for these reactions, and why is it important to optimize it?
A2: A general starting point for palladium catalyst loading in Suzuki or Stille couplings is between 1-5 mol%. For Buchwald-Hartwig aminations, a similar range of 1-2 mol% is a common starting point for initial screening[1]. Optimization is crucial because excessively high catalyst loading can lead to increased side product formation, complicates purification, and increases costs. Conversely, too low a loading may result in slow or incomplete reactions. Under highly optimized conditions, catalyst loading can be significantly reduced, sometimes to parts-per-million (ppm) levels, which is particularly important for large-scale synthesis in the pharmaceutical industry[2][3].
Q3: How do the electronic properties of 4-Chloro-2-phenylpyrimidine-5-carbonitrile affect the choice of reaction conditions?
A3: The pyrimidine ring is inherently electron-deficient. The presence of the chloro and cyano groups further withdraws electron density, making the C4 position highly susceptible to nucleophilic attack. This electronic nature generally facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. However, the nitrogen atoms in the pyrimidine ring can also act as ligands, potentially coordinating to the palladium center and inhibiting catalysis. Therefore, the choice of ligands, base, and solvent is critical to maintain a high catalytic turnover.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 4-Chloro-2-phenylpyrimidine-5-carbonitrile and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yield in Suzuki-Miyaura couplings with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Catalyst Loading: While 1-5 mol% is a standard starting point, an inactive catalyst or challenging substrate may require a higher loading initially. Conversely, high loadings can sometimes promote side reactions. Consider performing a screen of catalyst loadings (e.g., 1%, 2.5%, 5%).
-
Ligand Selection: For electron-deficient substrates like this pyrimidine, bulky, electron-rich phosphine ligands are often crucial for efficient catalysis. Ligands like SPhos, XPhos, or RuPhos can be highly effective. Ensure the ligand is pure and not oxidized (phosphine oxides can inhibit the catalyst).
-
Palladium Source and Pre-catalysts: Using a stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) can ensure the efficient generation of the active Pd(0) species[4]. If you are using a Pd(II) source like Pd(OAc)₂, ensure proper pre-reduction to Pd(0) is occurring in your reaction mixture.
-
-
Assess Reagents and Conditions:
-
Base Selection and Strength: The choice of base is critical for the transmetalation step. Inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
Boronic Acid/Ester Quality: Boronic acids can degrade over time through processes like protodeboronation. Use fresh, high-purity boronic acid. If degradation is suspected, consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable.
-
Solvent and Atmosphere: Palladium-catalyzed cross-coupling reactions are typically air- and moisture-sensitive. Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can oxidize the catalyst. Common solvents include toluene, dioxane, or DMF[1]. The choice of solvent can also affect the solubility of the base and other reagents[5].
-
Issue 2: Catalyst Deactivation and Incomplete Conversion in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 4-Chloro-2-phenylpyrimidine-5-carbonitrile starts well but then stalls, leading to incomplete conversion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a common issue, especially with heteroaromatic substrates. The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to inactive catalyst species.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Product Inhibition | The aminated pyrimidine product can be a better ligand for palladium than the starting amine, leading to the sequestration of the catalyst. | Increase catalyst loading slightly or consider using a ligand that promotes faster reductive elimination, releasing the product and regenerating the catalyst. |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. | Use pre-catalysts where the ligand is already bound to palladium for enhanced stability[4]. Ensure strict anaerobic conditions are maintained throughout the reaction. |
| Formation of Off-Cycle Species | The pyrimidine nitrogen atoms can lead to the formation of stable, off-cycle palladium complexes. | The use of bulky biarylphosphine ligands (e.g., Buchwald ligands) can sterically hinder such unproductive coordination and favor the desired catalytic cycle[6]. |
| Base-Induced Decomposition | Certain strong bases can degrade the catalyst or ligands over time. | Screen different bases. While strong bases like NaOtBu or LHMDS are often required, sometimes a weaker base like K₃PO₄ or Cs₂CO₃ can be effective and less harsh on the catalyst system[4]. |
Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions
-
Setup: In a glovebox, arrange an array of reaction vials.
-
Stock Solutions: Prepare stock solutions of 4-Chloro-2-phenylpyrimidine-5-carbonitrile, the desired amine, and the internal standard in a degassed solvent (e.g., toluene or dioxane).
-
Dispensing: Dispense the stock solution into each vial.
-
Variable Addition: To each vial, add a different combination of palladium pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2) and base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Ensure the catalyst and base are handled under an inert atmosphere.
-
Reaction: Seal the vials and place them in a heating block at a set temperature (e.g., 80-110 °C).
-
Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 16h) and quench with a suitable solvent. Analyze by LC-MS or GC-MS to determine the conversion and identify any major side products.
-
Analysis: Compare the performance of different catalyst/base combinations to identify the optimal conditions.
Issue 3: Homocoupling and Low Yield in Sonogashira Coupling
Question: In my Sonogashira coupling of 4-Chloro-2-phenylpyrimidine-5-carbonitrile with a terminal alkyne, I am observing significant formation of the alkyne homocoupling (Glaser coupling) product and low yield of the desired cross-coupled product. How can I suppress this side reaction?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
Logical Flow for Suppressing Alkyne Homocoupling
Caption: Strategies to minimize alkyne homocoupling in Sonogashira reactions.
Key Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas (e.g., argon or nitrogen). Use freeze-pump-thaw cycles to degas the solvent. The presence of oxygen facilitates the oxidation of Cu(I) to Cu(II), which promotes the Glaser coupling[7].
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These often require a higher catalyst loading or specific ligands but completely eliminate the primary pathway for homocoupling.
-
Choice of Base and Solvent: A liquid amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can often serve as both the base and a co-solvent. These bases can help to keep the copper acetylide species in solution and minimize side reactions[8].
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction relative to the cross-coupling pathway. This can be achieved by adding the alkyne slowly via a syringe pump.
-
Lowering the Amount of Copper Iodide: Reducing the concentration of the copper co-catalyst can sometimes suppress homocoupling without significantly impacting the rate of the desired cross-coupling reaction[8].
By systematically addressing these common issues, researchers can significantly improve the efficiency and reliability of catalytic reactions involving 4-Chloro-2-phenylpyrimidine-5-carbonitrile, paving the way for successful drug discovery and development programs.
References
- Benchchem. (n.d.). Optimization of catalyst loading for "5-(Thien-2-yl)thiophene-2-carbonitrile" synthesis.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- RSC Publishing. (2023, April 14). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025, August 6). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- PMC - NIH. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- VNUHCM Journal of Natural Sciences. (2025, February 17). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2.
- ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Suppression of rapid deactivation of catalytic tetrapeptides in the asymmetric Michael addition of aldehydes to nitroolefins by supporting them on polymers.
- PMC - NIH. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis.
- Chemical Society Reviews (RSC Publishing). (2011, June 8). Recent advances in Sonogashira reactions.
- PubMed. (2021, August 27). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- PubMed. (2023, December 9). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- PubMed Central. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
- ACS Publications. (n.d.). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
- SciSpace. (n.d.). Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines.
- JOCPR. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- ResearchGate. (2025, October 13). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (2025, August 7). Base Catalyzed Pyrimidine Synthesis Using Microwave.
- Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- ResearchGate. (2021, December 15). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
The Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 4-Chloro-2-phenylpyrimidine-5-carbonitrile Based Kinase Inhibitors
Abstract
The pyrimidine scaffold is a cornerstone in modern kinase inhibitor design, prized for its ability to mimic the purine ring of ATP and establish critical hydrogen bond interactions within the kinase hinge region. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the 4-Chloro-2-phenylpyrimidine-5-carbonitrile scaffold. Focusing on a potent series of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, we objectively compare their selectivity against alternative inhibitor chemotypes. Through the synthesis of publicly available kinome screening data, structure-activity relationships, and detailed experimental protocols, this guide serves as a critical resource for researchers engaged in the discovery and development of selective kinase inhibitors. We will explore the causal relationships behind experimental design, ensuring a trustworthy and authoritative examination of inhibitor selectivity.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount during drug development.
The 2,4-disubstituted pyrimidine core is a "privileged" scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational drugs.[1] This guide focuses on inhibitors derived from the 4-Chloro-2-phenylpyrimidine-5-carbonitrile building block, with a specific emphasis on a series of potent 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile inhibitors of CDK9.[2][3] CDK9, a key regulator of transcriptional elongation, is a validated therapeutic target in various cancers.[3]
This guide will provide a comparative analysis, contrasting the selectivity of this pyrimidine-based series with other CDK9 inhibitors from different chemical classes, supported by experimental data and detailed methodologies.
The Pyrimidine Scaffold in Focus: A Selective CDK9 Inhibitor Series
A notable example of inhibitors derived from the pyrimidine scaffold are the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives. Extensive structure-activity relationship (SAR) studies have led to the development of highly potent and selective CDK9 inhibitors from this series.[2] One such compound, referred to in the literature as compound 12u , demonstrates an IC50 of 7 nM for CDK9 and exhibits over 80-fold selectivity against the closely related CDK2.[2]
The selectivity of this series is attributed to the relative malleability of the CDK9 active site compared to other CDKs, rather than the formation of specific unique polar contacts.[4][5] While a full kinome-wide screen for compound 12u is not publicly available, it was reported to have no significant activity against a panel including BCR-Abl, CaMK1, IKK, Lck, MARK2, PKA, PKB, PKC, and cSRC at concentrations up to 5 µM.[6]
Comparative Cross-Reactivity Profiling
To contextualize the selectivity of the pyrimidine-based CDK9 inhibitors, we will compare their profiles to those of other well-characterized CDK9 inhibitors from different structural classes. For this analysis, we will utilize publicly available KINOMEscan™ data, a competition binding assay that quantitatively measures the interactions of a compound against a large panel of human kinases.
Comparator Compounds
-
Flavopiridol (Alvocidib): A flavone derivative and one of the earliest CDK inhibitors to enter clinical trials. It is known to be a pan-CDK inhibitor with broad activity against multiple CDKs.
-
AT7519: A pyrimidine-based multi-CDK inhibitor.[7]
-
AZD4573: A highly selective, potent, non-pyrimidine-based CDK9 inhibitor.[8][9][10]
-
SNS-032: A potent inhibitor of CDK2, 7, and 9.[11]
Quantitative Kinase Cross-Reactivity Data
The following table summarizes the dissociation constants (Kd) for our comparator compounds against a selection of kinases, including CDKs and common off-targets. Data is sourced from the LINCS Data Portal for Flavopiridol and AT7519.[12][13] Data for AZD4573 and SNS-032 is based on published IC50 values.[9]
| Kinase | Flavopiridol (Kd, nM)[12] | AT7519 (Kd, nM)[13] | AZD4573 (IC50, nM)[9] | SNS-032 (IC50, nM) |
| CDK9 | 2.2 | <10 | <4 | 4 |
| CDK1 | 3.2 | 42 | >1000 | 200-480 |
| CDK2 | 4.1 | 17 | >1000 | 4.5-50 |
| CDK4 | 60 | 110 | >1000 | 450 |
| CDK5 | 3.6 | 13 | >1000 | 400 |
| CDK6 | 170 | 200 | >1000 | - |
| CDK7 | 25 | 230 | >1000 | 62-290 |
| GSK3B | 15 | 31 | >1000 | - |
| PLK1 | 47 | 1200 | >1000 | - |
| AURKA | 1800 | 18000 | >1000 | - |
| SRC | 2100 | >50000 | >1000 | - |
| LCK | 1700 | >50000 | >1000 | - |
Note: Lower Kd/IC50 values indicate stronger binding/inhibition.
Analysis of Selectivity Profiles
-
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series (represented by compound 12u): While comprehensive data is lacking, initial reports suggest high selectivity for CDK9 over CDK2 and a panel of other kinases, indicating a favorable cross-reactivity profile for this pyrimidine scaffold.[2][6]
-
Flavopiridol: As expected, Flavopiridol demonstrates potent inhibition across multiple CDKs (CDK9, 1, 2, 5, 7) and other kinases like GSK3B and PLK1, confirming its classification as a pan-CDK inhibitor.[12] This broad activity profile contributes to its clinical efficacy but also to its toxicity.
-
AT7519: This pyrimidine-based inhibitor also shows multi-CDK activity, potently inhibiting CDKs 1, 2, 5, and 9.[13] Its profile is broad, though it shows less potent activity against some of the off-targets compared to Flavopiridol.
-
AZD4573: This compound stands out for its remarkable selectivity for CDK9.[9][10] The lack of significant activity against other CDKs and a wider kinase panel highlights the potential to develop highly targeted CDK9 inhibitors from non-pyrimidine scaffolds.
-
SNS-032: This inhibitor shows potent activity against its intended targets, CDK2 and CDK9, with moderate activity against CDK7.
This comparative analysis underscores that while the pyrimidine scaffold can be engineered for high selectivity, as suggested by the 12u compound series, it is also the basis for multi-targeted inhibitors like AT7519. The development of highly selective inhibitors like AZD4573 from different chemotypes provides a valuable benchmark for assessing the cross-reactivity of pyrimidine-based compounds.
Experimental Methodologies
To ensure the scientific integrity of cross-reactivity profiling, robust and standardized experimental protocols are essential. Below are detailed methodologies for key assays used in kinase inhibitor characterization.
KINOMEscan™ Competition Binding Assay
This assay provides a quantitative measure of inhibitor binding affinity across a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured by quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol:
-
Kinase-Ligand Binding: A proprietary kinase-tagged T7 phage strain is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase active site.
-
Washing: Unbound phage is removed by washing.
-
Elution and Quantification: The remaining kinase-bound phage is eluted and quantified via qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is measured, and the dissociation constant (Kd) is calculated from the dose-response curve of the test compound.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of a kinase and its inhibition by a test compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescent signal is measured using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Visualizing Key Concepts
Kinase Inhibition and Cellular Response Pathway
Caption: Workflow for comparative cross-reactivity profiling.
Conclusion and Future Directions
The 4-Chloro-2-phenylpyrimidine-5-carbonitrile scaffold serves as a versatile starting point for the development of potent kinase inhibitors. The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series exemplifies how this scaffold can be elaborated to achieve a high degree of selectivity for CDK9. Our comparative analysis reveals that while some pyrimidine-based inhibitors exhibit broad cross-reactivity, careful chemical design can yield highly selective compounds.
The contrast with the exceptionally selective non-pyrimidine inhibitor AZD4573 highlights the ongoing challenge and opportunity in kinase inhibitor design: to balance potency with a clean off-target profile. Future efforts in this area should focus on obtaining comprehensive kinome-wide screening data for promising selective pyrimidine-based inhibitors to fully delineate their selectivity landscape. Furthermore, integrating cell-based assays to understand the functional consequences of off-target activities will be crucial for translating in vitro selectivity into in vivo safety and efficacy.
References
-
Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
-
AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research. [Link]
-
Flavopiridol KINOMEscan (LDG-1171: LDS-1174). LINCS Data Portal. [Link]
-
Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia. Blood. [Link]
-
Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry. [Link]
-
2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with docking studies. RSC Advances. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors. Annals of Oncology. [Link]
-
AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. PubMed. [Link]
-
Cyclin-Dependent Kinase 7/9 Inhibitor SNS-032 Abrogates FIP1-like-1 Platelet-Derived Growth Factor Receptor α and Bcr-Abl Oncogene Addiction in Malignant Hematologic Cells. Clinical Cancer Research. [Link]
-
SAR study on N 2 ,N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Medicinal Chemistry. [Link]
-
KINOMEscan data - HMS LINCS Project. Harvard Medical School LINCS Center. [Link]
-
Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Journal of Biomedical Science. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]
-
A Modular Phase I/II, Open-label, Multicentre Study to Assess AZD4573 in Novel Combinations with Anti-cancer Agents in Patients. ClinicalTrials.gov. [Link]
-
Flavopiridol, a Cyclin-dependent Kinase Inhibitor, Prevents Spindle Inhibitor-induced Endoreduplication in Human Cancer Cells. Molecular Cancer Therapeutics. [Link]
-
Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. [Link]
-
A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies. Blood Advances. [Link]
-
AT7519, a Potent CDK Inhibitor, Is Active in Leukemia Models and Primary CLL Patient Samples. Blood. [Link]
-
Molecular principle of the cyclin-dependent kinase selectivity of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile derivatives revealed by molecular modeling studies. RSC Advances. [Link]
-
Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma. Journal of Clinical Oncology. [Link]
-
Clinical Trials Using CK1alpha/CDK7/CDK9 Inhibitor BTX-A51. National Cancer Institute. [Link]
-
Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. Thieme Chemistry. [Link]
-
AT-7519 KINOMEscan (LDG-1169: LDS-1172). LINCS Data Portal. [Link]
-
Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry. [Link]
-
Study update of the oral CDK9 inhibitor KB-0742 in relapsed or refractory transcriptionally addicted advanced solid tumors. ASCO Publications. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular principle of the cyclin-dependent kinase selectivity of 4-(thiazol-5-yl)-2-(phenylamino) pyrimidine-5-carbonitrile derivatives revealed by molecular modeling studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-phenylpyrimidine-5-carbonitrile
Welcome, researchers and innovators. In the fast-paced world of drug discovery and development, our work with novel chemical entities like 4-Chloro-2-phenylpyrimidine-5-carbonitrile is pivotal. However, with great innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide is designed to provide you with essential, immediate safety and logistical information for handling this compound. It is born from a synthesis of regulatory standards and field-proven laboratory practices.
This document is not a rigid template but a dynamic framework. Your primary reference must always be the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle.[1][2] This guide will supplement the SDS by providing the "why" behind the procedures, fostering a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: The Foundation of Safety
4-Chloro-2-phenylpyrimidine-5-carbonitrile is a halogenated heterocyclic nitrile. While a specific toxicological profile may be limited, the constituent functional groups suggest potential hazards that demand our respect. Based on data from structurally similar compounds, we must assume it may cause skin, eye, and respiratory irritation.[3][4] Some pyrimidine-based compounds have also been investigated for cytotoxic activity, which underscores the need for caution to minimize exposure.[5]
Before any work begins, a thorough risk assessment is mandatory. This process involves identifying the hazards, evaluating the risks associated with the planned procedures, and implementing control measures to minimize those risks. The Occupational Safety and Health Administration (OSHA) Laboratory Standard is an excellent resource for structuring this assessment.[6][7][8]
The Hierarchy of Controls: More Than Just PPE
Personal Protective Equipment is the final line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk.
-
Engineering Controls: These are the most effective controls as they physically separate the hazard from the user. For a compound like 4-Chloro-2-phenylpyrimidine-5-carbonitrile, all handling of the solid and its solutions should be conducted within a certified chemical fume hood.[2][9]
-
Administrative Controls: These are the work practices that reduce or prevent exposure. This includes comprehensive training on specific procedures, clear labeling of all containers, and restricting access to areas where the compound is being used.[1][8]
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the appropriate selection and use of PPE.
Personal Protective Equipment (PPE) Selection: A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for various laboratory operations involving 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
| Laboratory Task | Minimum PPE Requirement | Rationale and Key Considerations |
| Receiving and Storage | * Nitrile gloves* Lab coat* Safety glasses | To protect against potential contamination on the exterior of the container.[10] |
| Weighing and Transfer of Solid | * Double nitrile gloves* Lab coat* Safety glasses with side shields | The fine powder can be easily aerosolized. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[11] All operations should be performed in a fume hood. |
| Preparation of Solutions | * Double nitrile gloves* Lab coat* Safety glasses with side shields* Face shield (if splash risk is high) | The risk of splashing is highest during dissolution. A face shield provides an additional layer of protection for the face and neck. |
| Performing a Reaction | * Nitrile gloves* Lab coat* Safety glasses with side shields | Once the compound is in solution and contained within the reaction vessel, the risk of direct exposure is lower, but standard PPE is still required. |
| Work-up and Purification | * Double nitrile gloves* Lab coat* Safety glasses with side shields* Face shield (during extractions) | The potential for splashes and spills is high during quenching, extractions, and column chromatography. |
| Spill Cleanup | * Double nitrile gloves (heavy-duty)* Impermeable gown or apron* Safety goggles* Appropriate respiratory protection (e.g., N95 or higher) | The level of PPE must be escalated for spill cleanup. Respiratory protection is crucial if the spill generates dust or vapors.[10] |
Step-by-Step Protocol for Safe Handling
This protocol outlines a standard workflow for using 4-Chloro-2-phenylpyrimidine-5-carbonitrile in a research setting.
I. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don nitrile gloves, a lab coat, and safety glasses.
-
Wipe the exterior of the container with a damp cloth to remove any potential external contamination.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS.[3][12] The container should be tightly closed.[13]
II. Weighing and Preparation of Solutions
-
All weighing and solution preparation must be conducted in a certified chemical fume hood.
-
Don double nitrile gloves, a lab coat, and safety glasses with side shields.
-
Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
-
Carefully transfer the desired amount of the solid using a spatula. Avoid creating dust.
-
Slowly add the solvent to the solid in the intended flask to minimize splashing.
-
Once the transfer is complete, dispose of the weighing boat and any contaminated materials in the designated solid hazardous waste container.
III. Running a Reaction
-
Assemble the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the escape of vapors.
-
Maintain standard PPE (nitrile gloves, lab coat, safety glasses) throughout the reaction.
IV. Work-up and Purification
-
Don double nitrile gloves and consider a face shield, especially during quenching and extractions.
-
Perform all liquid-liquid extractions and other work-up procedures in the fume hood.
-
Be mindful of pressure build-up in separatory funnels and vent frequently.
-
For column chromatography, ensure the column is packed and run in the fume hood.
Decontamination and Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Decontamination: All glassware and equipment that have come into contact with 4-Chloro-2-phenylpyrimidine-5-carbonitrile should be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone) in the fume hood, and collect the rinsate as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container for halogenated organic solids.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures, work-up solvents, and chromatography fractions, must be collected in a designated, labeled hazardous waste container for halogenated organic liquids.[14][15] Never dispose of this waste down the drain.[16]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[17]
Experimental Workflow and PPE Selection Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental workflow.
Caption: PPE selection workflow for handling 4-Chloro-2-phenylpyrimidine-5-carbonitrile.
References
-
Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
- MSDS of 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. (n.d.).
-
NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved January 25, 2026, from [Link]
-
Laboratories - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 25, 2026, from [Link]
- 2 - SAFETY DATA SHEET. (2024-02-10).
- Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved January 25, 2026, from a university environmental health and safety website.
-
Safe handling of cytotoxic drugs in the workplace - HSE. (n.d.). Retrieved January 25, 2026, from [Link]
-
Laboratory Safety Guidance - OSHA. (n.d.). Retrieved January 25, 2026, from [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (n.d.). Retrieved January 25, 2026, from [Link]
- Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025-08-07).
- 2 - SAFETY DATA SHEET. (2013-11-01).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 25, 2026, from [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. (2013-10-03). Retrieved January 25, 2026, from [Link]
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved January 25, 2026, from a university environmental health and safety website.
-
Chemical Safety in the Workplace - Restored CDC. (2024-11-12). Retrieved January 25, 2026, from [Link]
- Disposal of Waste Solvents - NUS Department of Chemistry. (n.d.). Retrieved January 25, 2026, from a university chemistry department website.
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). Retrieved January 25, 2026, from a hospital or healthcare system's safety guidelines.
-
OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). Retrieved January 25, 2026, from [Link]
- 4-Chloro-6-ethyl-5-fluoropyrimidine - AK Scientific, Inc. (n.d.).
-
How to Properly Dispose of Pool Chemicals - MLI Environmental. (2025-02-21). Retrieved January 25, 2026, from [Link]
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (n.d.). Retrieved January 25, 2026, from [Link]
-
188-Safe handling and waste management of hazardous drugs - eviQ. (n.d.). Retrieved January 25, 2026, from [Link]
- PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved January 25, 2026, from a healthcare system's internal safety document.
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023-09-18). Retrieved January 25, 2026, from [Link]
- Safety Data Sheet: Pyrimidine 98% - Chemos GmbH&Co.KG. (n.d.).
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
- Safe handling of cytotoxics - Hospital Pharmacy Europe. (n.d.).
- Safety Data Sheet: Pyridine - Carl ROTH. (2025-03-31).
Sources
- 1. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. bard.edu [bard.edu]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 15. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 16. capotchem.cn [capotchem.cn]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





